molecular formula C23H26FNO3 B4146461 4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate

4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate

Cat. No.: B4146461
M. Wt: 383.5 g/mol
InChI Key: OIFLEDQBHIIPQZ-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 2-{[(4-ethylphenyl)amino]carbonyl}cyclohexanecarboxylate is an organic compound with a complex structure, featuring a fluorobenzyl group, an ethylphenylamino group, and a cyclohexanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate typically involves multiple steps, starting with the preparation of the individual components. The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile. The ethylphenylamino group is often synthesized via an amide coupling reaction between 4-ethylphenylamine and a carboxylic acid derivative. Finally, the cyclohexanecarboxylate moiety is incorporated through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl 2-{[(4-ethylphenyl)amino]carbonyl}cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the specific conditions and reagents used.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Fluorobenzyl 2-{[(4-ethylphenyl)amino]carbonyl}cyclohexanecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the cyclohexanecarboxylate and ethylphenylamino moieties.

    4-Ethylphenylamine: Contains the ethylphenylamino group but does not have the fluorobenzyl or cyclohexanecarboxylate components.

    Cyclohexanecarboxylic Acid: Features the cyclohexanecarboxylate moiety but lacks the fluorobenzyl and ethylphenylamino groups.

Uniqueness

4-Fluorobenzyl 2-{[(4-ethylphenyl)amino]carbonyl}cyclohexanecarboxylate is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the fluorobenzyl group enhances its reactivity, while the ethylphenylamino and cyclohexanecarboxylate moieties contribute to its biological activity and stability.

This detailed article provides a comprehensive overview of 4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-fluorophenyl)methyl 2-[(4-ethylphenyl)carbamoyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FNO3/c1-2-16-9-13-19(14-10-16)25-22(26)20-5-3-4-6-21(20)23(27)28-15-17-7-11-18(24)12-8-17/h7-14,20-21H,2-6,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFLEDQBHIIPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate
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4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate
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4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate
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4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate

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